molecular formula C14H21NO3S B3335724 (1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate CAS No. 1353946-73-2

(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B3335724
CAS No.: 1353946-73-2
M. Wt: 283.39 g/mol
InChI Key: KGIUQTPMUVORCS-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate (hereafter referred to as the target compound) is a sulfonate ester derivative featuring a 1-methylpiperidin-4-ylmethyl group attached to a 4-methylbenzenesulfonate backbone. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where it acts as a leaving group (tosylate) to facilitate the introduction of aryl or heteroaryl substituents . Its structural rigidity and electron-withdrawing tosylate group enhance reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-12-3-5-14(6-4-12)19(16,17)18-11-13-7-9-15(2)10-8-13/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIUQTPMUVORCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732836
Record name (1-Methylpiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353946-73-2
Record name (1-Methylpiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

N-(1-Methylpiperidin-4-yl)-6-pyridin-3-yl-1,5-naphthyridin-4-amine (Compound 29)
  • Structural Similarity : Shares the 1-methylpiperidin-4-yl moiety but replaces the tosylate group with a pyridinyl-naphthyridine amine system.
  • Synthetic Utility : Synthesized via Suzuki coupling using the target compound as a precursor (47% yield under Pd catalysis) .
  • Biological Activity: Demonstrated dual inhibition of Plasmodium phosphoinositide kinases, highlighting the role of the piperidine group in target binding .
5-[8-[(1-Methylpiperidin-4-yl)amino]-1,5-naphthyridin-2-yl]pyridine-2-carbonitrile (Compound 32)
  • Modification: Incorporates a cyano-pyridine substituent instead of tosylate.
  • Reactivity : Achieved higher yield (80%) under similar catalytic conditions, suggesting improved stability of the boronic ester intermediate .
Morpholino and 1-Methylpiperidin-4-yl Derivatives in BMK1 Inhibitors
  • Activity Comparison: Substitution with morpholino groups (Compound 13) or 1-methylpiperidin-4-yl (Compound 16) in benzo[e]pyrimido-diazepinones led to slight decreases in BMK1 inhibitory activity compared to unsubstituted analogs . Key Insight: Steric hindrance from the methylpiperidine group may reduce binding affinity in certain kinase targets .

Tosylate Derivatives with Varied Cations

1-Methyl-4-(4-methylstyryl)pyridinium 4-Methylbenzenesulfonate
  • Structural Difference : Features a pyridinium cation paired with the same tosylate anion.
  • Application: Exhibits non-linear optical (NLO) properties due to charge-transfer interactions, unlike the target compound, which is primarily a synthetic intermediate .

Piperidine-Based Sulfonamides

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide
  • Functional Group Variation : Replaces the tosylate ester with a sulfonamide group.
  • Utility : Acts as a pharmaceutical intermediate, emphasizing the versatility of the 1-methylpiperidin-4-yl group in drug design .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

Compound Reactivity (Yield) Biological Activity Key Application
Target Compound High (Suzuki coupling) N/A Synthetic intermediate
Compound 29 47% Antimalarial Kinase inhibition
Compound 32 80% Antimalarial Kinase inhibition
BMK1 Inhibitor (Compound 16) N/A Moderate BMK1 inhibition Cancer therapeutics
Pyridinium Tosylate N/A NLO properties Materials science

Table 2: Substituent Effects on Activity

Substituent Compound Class Activity Trend Reference
1-Methylpiperidin-4-yl BMK1 Inhibitors Slight decrease vs. H
Morpholino BMK1 Inhibitors Slight decrease vs. H
Tosylate Antimalarials High reactivity

Critical Analysis of Research Findings

  • Synthetic Efficiency: The target compound outperforms morpholino analogs in coupling reactions due to superior leaving-group ability .
  • Biological Limitations : While the 1-methylpiperidin-4-yl group enhances lipophilicity, it may introduce steric clashes in enzyme binding pockets, as seen in BMK1 inhibitors .

Biological Activity

(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is a chemical compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a sulfonate group, suggest various biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, applications in research, and potential therapeutic effects.

  • Molecular Formula : C14H21NO3S
  • Molecular Weight : 283.39 g/mol
  • Structure : The compound consists of a piperidine moiety linked to a 4-methylbenzenesulfonate group, which enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonate group can undergo nucleophilic substitution reactions, allowing it to interact with various nucleophiles in biological systems. This interaction may lead to alterations in enzyme activity or receptor binding, potentially resulting in pharmacological effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could be relevant in the treatment of various diseases.
  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing signaling pathways within cells.

Applications in Research

This compound has been utilized in various scientific fields:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders.
  • Biological Studies : The compound is employed in studying enzyme mechanisms and receptor interactions.
  • Industrial Applications : It is used in producing specialty chemicals and as a reagent in organic synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Enzyme Inhibition

In vitro studies demonstrated that compounds with similar structural motifs exhibited inhibitory effects on various enzymes, suggesting that this compound may share this property. For instance, pyrrolo[2,3-d]pyrimidines were designed as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases, showing IC50 values ranging from 0.210 to 0.530 μM .

Study 2: Receptor Binding

Research into the receptor binding capabilities of similar compounds indicates that modifications to the piperidine structure can significantly impact binding affinity and selectivity toward specific receptors . This suggests that this compound could be optimized for enhanced biological activity.

Comparative Analysis

A comparison between this compound and structurally related compounds highlights its unique features:

Compound NameStructure CharacteristicsUnique Features
This compoundPiperidine ring with sulfonate groupPotential enzyme inhibitor
N-(4-fluorophenyl)methyl-N-(1-methylpiperidin-4-yl)methanamineSimilar piperidine structureDifferent substituents affect reactivity
N-(4-chlorophenyl)methyl-N-(1-methylpiperidin-4-yl)methanamineSimilar piperidine structureVariations impact pharmacological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
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(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

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